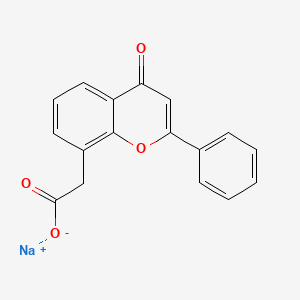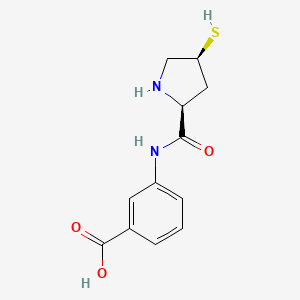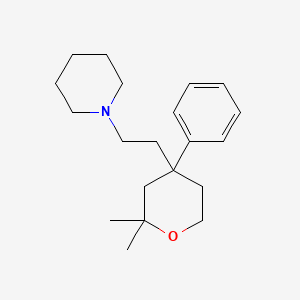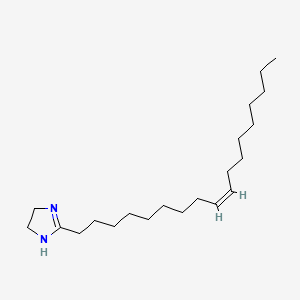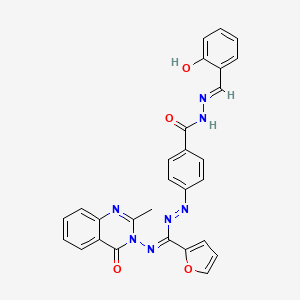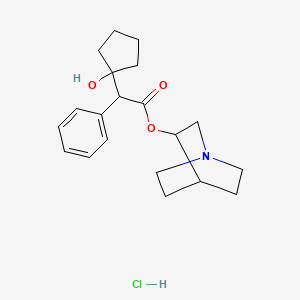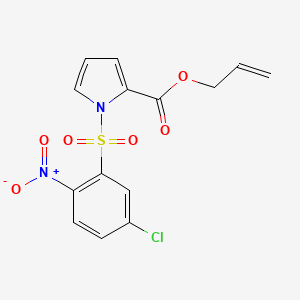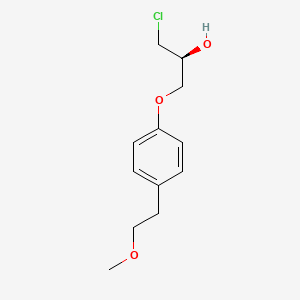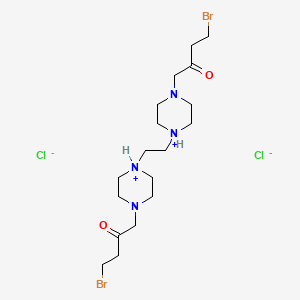
1,1'-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of piperazinium groups, bromine atoms, and dichloride ions, which contribute to its distinct properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride typically involves the following steps:
Formation of the Piperazinium Core: The initial step involves the preparation of the piperazinium core by reacting piperazine with an appropriate alkylating agent under controlled conditions.
Introduction of the Bromine Atom: The next step involves the bromination of the piperazinium core using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Formation of the Dichloride Salt: Finally, the compound is converted into its dichloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazinium compounds.
科学研究应用
1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and piperazinium groups play a crucial role in its biological activity. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes.
相似化合物的比较
Similar Compounds
- 1,1’-(1,2-Ethanediyl)bis(4-(3-chloro-1-oxopropyl)-1-methylpiperazinium) dichloride
- 1,1’-(1,2-Ethanediyl)bis(4-(3-iodo-1-oxopropyl)-1-methylpiperazinium) dichloride
- 1,1’-(1,2-Ethanediyl)bis(4-(3-fluoro-1-oxopropyl)-1-methylpiperazinium) dichloride
Uniqueness
1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Compared to its chloro, iodo, and fluoro analogs, the bromine-containing compound may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
95461-39-5 |
|---|---|
分子式 |
C18H34Br2Cl2N4O2 |
分子量 |
569.2 g/mol |
IUPAC 名称 |
4-bromo-1-[4-[2-[4-(4-bromo-2-oxobutyl)piperazin-1-ium-1-yl]ethyl]piperazin-4-ium-1-yl]butan-2-one;dichloride |
InChI |
InChI=1S/C18H32Br2N4O2.2ClH/c19-3-1-17(25)15-23-11-7-21(8-12-23)5-6-22-9-13-24(14-10-22)16-18(26)2-4-20;;/h1-16H2;2*1H |
InChI 键 |
HWKOOIGKCVLHMH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC[NH+]1CC[NH+]2CCN(CC2)CC(=O)CCBr)CC(=O)CCBr.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


